5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile (MISTC) is a synthetic compound with a wide range of applications in research and development. It is a heterocyclic compound containing a carbon-nitrogen double bond and a sulfur atom. MISTC is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. The versatility of MISTC has made it an important tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds similar to "5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile" focuses on understanding their reactivity and potential applications in creating more complex molecules. For example, studies on nitrile sulphides and isothiazoles have explored the synthesis of various derivatives through reactions with different chemical agents, showcasing the versatility of these compounds in organic synthesis (Brownsort & Paton, 1987). These processes often involve cycloadditions and electrophilic quenching, indicating the potential of such compounds in synthesizing biologically active molecules with specific properties (Balasubramaniam, Mirzaei, & Natale, 1990).
Antiproliferative and Antilipolytic Activities
Some derivatives of isothiazoles have been studied for their antiproliferative and antilipolytic activities, suggesting potential applications in treating diseases like obesity and colorectal cancer. Compounds synthesized from isophthalic and terephthalic acid hydrazides showed promise in inhibiting pancreatic lipase and displaying cytotoxicity against a panel of obesity-related colorectal cells, indicating their potential as drug leads with dual antidiabesity-antineoplastic capacities (Shkoor et al., 2021).
properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c1-9-3-5-11(6-4-9)8-16-13-12(7-14)10(2)17-15-13/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMOSXBFOCPTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NSC(=C2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322247 |
Source
|
Record name | 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile | |
CAS RN |
338778-15-7 |
Source
|
Record name | 5-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.